molecular formula C17H21N3O2 B12197872 3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide

3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide

Cat. No.: B12197872
M. Wt: 299.37 g/mol
InChI Key: NPGRDTLARYUFAT-UHFFFAOYSA-N
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Description

3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydronaphthalene derivative, followed by the formation of the oxadiazole ring, and finally, the attachment of the butanamide group. The reaction conditions often include the use of hydrazine hydrate or phenyl hydrazine in absolute ethanol, with refluxing for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, phenyl hydrazine, methyl hydrazine, and hydroxylamine hydrochloride. The reactions are typically carried out in solvents like ethanol or methanol, under reflux conditions .

Major Products

The major products formed from these reactions include various substituted pyrazoles and oxazoles, which are of interest for their potential biological activities .

Scientific Research Applications

3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide apart from similar compounds is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, contributes to its potential as a versatile intermediate in organic synthesis and its promising biological activities.

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

3-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide

InChI

InChI=1S/C17H21N3O2/c1-11(2)9-15(21)18-17-16(19-22-20-17)14-8-7-12-5-3-4-6-13(12)10-14/h7-8,10-11H,3-6,9H2,1-2H3,(H,18,20,21)

InChI Key

NPGRDTLARYUFAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NON=C1C2=CC3=C(CCCC3)C=C2

Origin of Product

United States

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